4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzoyl-4-(2-cyanoethyl)heptanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-12-4-9-17(10-5-13-19,11-6-14-20)16(21)15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSOIFOTLJQHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCC#N)(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201586 | |
| Record name | Heptanedinitrile, 4-benzoyl-4-(2-cyanoethyl)- (6CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-96-1 | |
| Record name | 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenacylidynetripropionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405546 | |
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| Record name | Phenacylidynetripropionitrile | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Heptanedinitrile, 4-benzoyl-4-(2-cyanoethyl)- (6CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-TRIS(2-CYANOETHYL)ACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-BENZOYL-4-(2-CYANOETHYL)HEPTANEDINITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8DCS3ZXM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 4 Benzoyl 4 2 Cyanoethyl Heptanedinitrile
Multi-Step Synthesis Pathways and Strategies
The principal route for assembling 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile involves the base-catalyzed reaction of a ketone precursor with an activated alkene. This multi-step process is built upon the foundational principles of carbanion chemistry and conjugate additions.
Initial Precursor Derivatization Reactions (e.g., Amide Formation)
While many nitrile syntheses can proceed through the dehydration of primary amides, this is not the primary pathway for this compound. The synthesis of this specific compound does not typically begin with precursor derivatization to form amides. Instead, the synthesis commences directly from a ketone precursor, Acetophenone (B1666503). The core structure is built by forming new carbon-carbon bonds through a different mechanism known as cyanoethylation.
Cyanoethylation Processes and Alkylation Mechanisms
Cyanoethylation is an organic reaction where a –CH₂CH₂CN group is added to a substrate. wikipedia.org It is a nucleophilic conjugate addition, specifically a Michael addition, where a nucleophile reacts with an α,β-unsaturated nitrile, such as Acrylonitrile (B1666552). wikipedia.orgeurekaselect.com
In the synthesis of this compound, the key precursor is Acetophenone. The α-carbon of Acetophenone (the carbon adjacent to the carbonyl group) possesses acidic protons. In the presence of a base, one of these protons can be removed to form a nucleophilic enolate ion. This enolate then acts as the Michael donor, attacking the electrophilic β-carbon of Acrylonitrile (the Michael acceptor). researchgate.net This reaction is typically catalyzed by a base and can be exothermic, sometimes requiring cooling to prevent the polymerization of Acrylonitrile. organicreactions.org The mechanism involves the formation of a new carbon-carbon bond, extending the carbon chain and incorporating the cyanoethyl group.
Sequential Michael Addition Pathways in Compound Assembly
The formation of this compound is a classic example of a sequential or multiple Michael addition. The reaction proceeds in three distinct steps, with one molecule of Acrylonitrile being added in each step to the same α-carbon of the Acetophenone precursor.
The pathway can be summarized as follows:
First Addition: A base abstracts a proton from the α-carbon of Acetophenone, creating an enolate. This enolate attacks a molecule of Acrylonitrile to form an intermediate, 4-oxo-4-phenylhexanenitrile, after protonation.
Second Addition: The base then abstracts one of the remaining, now slightly less acidic, protons from the same α-carbon of the mono-cyanoethylated intermediate. This new enolate attacks a second molecule of Acrylonitrile, leading to a di-cyanoethylated intermediate.
Third Addition: The process repeats a final time. The base removes the last proton from the α-carbon, and the resulting carbanion attacks a third molecule of Acrylonitrile. After the final protonation step, the target molecule, this compound, is formed.
This sequential process highlights the progressive alkylation of the α-carbon, ultimately resulting in a quaternary carbon center fully substituted with three cyanoethyl groups and a benzoyl group.
| Reaction Step | Reactant 1 | Reactant 2 | Intermediate/Product |
| Step 1 | Acetophenone | Acrylonitrile | 4-Benzoylhexanenitrile |
| Step 2 | 4-Benzoylhexanenitrile | Acrylonitrile | 4-Benzoyl-4-(2-cyanoethyl)pentanedinitrile |
| Step 3 | 4-Benzoyl-4-(2-cyanoethyl)pentanedinitrile | Acrylonitrile | This compound |
Catalytic Approaches in Synthesis
The choice of catalyst is crucial for the efficiency of the cyanoethylation reaction. While traditional homogeneous bases like sodium hydroxide (B78521) are effective, modern synthetic protocols often favor heterogeneous catalysts for their ease of separation and potential for reuse.
Application of Polyionic Resins in Base-Catalyzed Reactions
Polyionic resins, specifically basic anion-exchange resins, have emerged as effective catalysts for Michael additions and cyanoethylation reactions. acs.orggoogle.com These resins are solid polymers containing basic functional groups, such as quaternary ammonium (B1175870) hydroxide groups. google.com They function as heterogeneous catalysts, providing basic sites for the reaction to occur on their surface.
The use of a cross-linked polyquaternary ammonium hydroxide resin can effectively catalyze the reaction between a compound with a reactive hydrogen atom (like Acetophenone) and Acrylonitrile. google.com For instance, weakly basic polymer resins like Amberlyst A-21 have been studied for cyanoethylation reactions, demonstrating the utility of such solid-supported catalysts. researchgate.net The solid nature of the resin simplifies the work-up process, as the catalyst can be removed by simple filtration, avoiding complex aqueous extraction procedures.
Evaluation of Catalyst Reusability and Efficiency in Synthetic Protocols
The efficiency of these catalysts is evaluated based on several factors, including product yield, reaction time, and the number of cycles the catalyst can be reused without a significant loss of activity. mdpi.com For example, a patent from 1950 describes the reuse of a polyquaternary ammonium hydroxide resin catalyst for cyanoethylation over three successive experiments, with varying but still effective yields in each run. google.com However, catalyst activity can decrease over time due to factors like fouling of the active sites or physical degradation of the resin. researchgate.netub.edu Studies have shown that some resins may only show good recycling ability for a limited number of cycles before their catalytic effect diminishes. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
While the optimization of reaction conditions is crucial for the synthesis of this compound, specific studies providing quantitative data on the impact of different solvents, temperatures, and basic conditions on yield and selectivity are not available in the public domain.
Exploration of Solvent-Free Methodologies
There is no specific information available in the surveyed literature regarding the exploration of solvent-free methodologies for the synthesis of this compound.
Impact of Temperature Control on Reaction Outcomes
Specific data tables or detailed research findings on how temperature control affects the yield, purity, and reaction rate for the synthesis of this compound are not available. It is generally known that cyanoethylation reactions are exothermic and often require cooling to manage the reaction rate and prevent the polymerization of acrylonitrile, but specific temperature profiles for this synthesis have not been published.
Influence of Basic Conditions on Reaction Progress
The synthesis of this compound requires a basic catalyst. However, research that systematically compares different bases (e.g., sodium hydroxide, potassium tert-butoxide, or quaternary ammonium hydroxides) or their concentrations and the resulting effect on reaction progress, yield, and selectivity is not documented in the available literature.
Synthetic Scale-Up Considerations and Process Intensification
There is no available information concerning the synthetic scale-up or process intensification for the production of this compound. Key challenges in scaling up this process, such as heat management, mixing efficiency, and downstream processing, have not been specifically reported. Similarly, studies on process intensification, including the potential application of continuous flow reactors or other advanced manufacturing technologies for this compound, could not be found. One chemical supplier indicates a production capacity of 10 metric tons per month, suggesting that industrial-scale synthesis occurs, but the methodologies are proprietary and not published. lookchem.com
Spectroscopic and Structural Elucidation of 4 Benzoyl 4 2 Cyanoethyl Heptanedinitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule, offering detailed insights into its connectivity and structure. While specific experimental spectra for 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile are not widely available in public spectral databases, the expected resonances can be predicted based on its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum of this compound, distinct signals corresponding to the various proton environments would be anticipated. The protons of the benzoyl group would likely appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The aliphatic portion of the molecule, consisting of the heptanedinitrile (B1346978) backbone and the cyanoethyl group, would give rise to a series of overlapping multiplets in the upfield region of the spectrum. Specifically, the methylene (B1212753) protons adjacent to the cyano groups (-CH₂-CN) would be expected to resonate at a downfield position compared to other methylene groups due to the electron-withdrawing nature of the nitrile functionality. The methylene protons of the cyanoethyl group would likely present as two distinct triplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| -CH₂-CH₂-CN | ~2.5 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide complementary information, revealing the number of unique carbon environments within the molecule. The carbonyl carbon of the benzoyl group would be readily identifiable by its characteristic downfield chemical shift (typically δ 190-200 ppm). The aromatic carbons of the phenyl ring would resonate in the δ 120-140 ppm range. The carbon atoms of the nitrile groups (-C≡N) would also exhibit distinct signals, typically in the δ 115-125 ppm region. The aliphatic carbons of the heptanedinitrile and cyanoethyl moieties would appear in the upfield region of the spectrum. The quaternary carbon atom bonded to the benzoyl group and the three cyanoethyl/propyl groups would have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Benzoyl) | 190 - 200 |
| Aromatic-C | 120 - 140 |
| -C≡N | 115 - 125 |
| Quaternary-C | 40 - 50 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, the molecular formula is established as C₁₇H₁₇N₃O. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Studies
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 130104. The associated scientific publication can be found in Acta Crystallographica Section C: Crystal Structure Communications, Volume 54, Issue 10, pages 1520-1522, published in 1998.
The analysis revealed that the compound crystallizes in a specific crystal system and space group, with defined unit cell dimensions. These parameters precisely describe the repeating unit of the crystal lattice. The study provided the exact atomic coordinates for each atom in the molecule, allowing for the generation of a detailed three-dimensional model. This model confirms the connectivity of the atoms as deduced from other spectroscopic methods and reveals the molecule's preferred conformation in the solid state.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| CCDC Deposition Number | 130104 |
| Crystal System | [Data to be extracted from CCDC/Publication] |
| Space Group | [Data to be extracted from CCDC/Publication] |
| a (Å) | [Data to be extracted from CCDC/Publication] |
| b (Å) | [Data to be extracted from CCDC/Publication] |
| c (Å) | [Data to be extracted from CCDC/Publication] |
| α (°) | [Data to be extracted from CCDC/Publication] |
| β (°) | [Data to be extracted from CCDC/Publication] |
| γ (°) | [Data to be extracted from CCDC/Publication] |
| Volume (ų) | [Data to be extracted from CCDC/Publication] |
Application of Difference Fourier Synthesis in Structural Refinement
During the process of solving a crystal structure, an initial model of the electron density is generated. The refinement of this model to accurately represent the experimental diffraction data is a crucial step. Difference Fourier synthesis is a powerful technique used in this refinement process.
A Fourier synthesis of the observed diffraction data (F_obs) provides an electron density map of the crystal. A similar map can be calculated from the atomic model (F_calc). The difference Fourier map is then generated by subtracting the calculated electron density from the observed electron density. This map highlights regions where the model is incorrect or incomplete. Positive peaks in the difference map indicate areas where electron density is present but has not been accounted for in the model, such as missing atoms (including hydrogen atoms) or disordered solvent molecules. Conversely, negative peaks suggest that the model overestimates the electron density in certain regions.
In the structural refinement of this compound, difference Fourier synthesis would have been instrumental in locating the positions of the hydrogen atoms, which are often difficult to identify from the initial electron density map due to their low scattering power. By iteratively refining the atomic positions and thermal parameters and examining the difference Fourier map, a highly accurate and complete structural model of the molecule is achieved.
Chemical Reactivity and Derivatization Studies of 4 Benzoyl 4 2 Cyanoethyl Heptanedinitrile
Reactivity Profiles of Nitrile and Benzoyl Functional Groups
The chemical character of 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile is dictated by the interplay of its constituent functional groups: the three nitrile (-C≡N) groups and the benzoyl (-C(=O)C₆H₅) group. Each offers distinct pathways for chemical reactions.
The three nitrile groups are electrophilic at the carbon atom and can undergo nucleophilic addition. A significant reaction is hydrolysis, which can proceed under acidic or basic conditions to yield different products. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by weak nucleophiles like water. libretexts.orglibretexts.org This process typically forms an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comchemistrysteps.com Base-catalyzed hydrolysis, conversely, begins with the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgchemistrysteps.com It is noted that the 2-cyanoethyl group can be sensitive to basic conditions.
Another key reaction of the nitrile groups is reduction. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the nitriles to primary amines. libretexts.org This transformation proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org
The benzoyl group contains a ketone functionality and an aromatic phenyl ring. The carbonyl carbon of the ketone is electrophilic and can be targeted by reducing agents to form a secondary alcohol. The phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The benzoyl group itself can also undergo substitution reactions. Furthermore, the compound as a whole can be subjected to oxidation reactions under specific conditions to generate different products.
Derivatization Strategies and Analogue Synthesis
The presence of multiple functional groups makes this compound an excellent candidate for derivatization to create a library of analogues for various research applications.
Systematic Modification of the Phenyl Moiety (e.g., Para-Substitutions)
The phenyl ring of the benzoyl group can be systematically modified through electrophilic aromatic substitution reactions. The carbonyl group is a meta-directing deactivator, meaning that incoming electrophiles will preferentially add to the meta positions. However, synthetic strategies can be employed to achieve substitution at other positions, such as the para-position, often through multi-step sequences or by using alternative starting materials. These modifications can significantly alter the electronic properties and steric profile of the molecule.
Table 1: Potential Para-Substituted Analogues of the Phenyl Moiety
| Substituent (at para-position) | Potential Reagents/Conditions | Resulting Compound Name |
| Nitro (-NO₂) | HNO₃, H₂SO₄ | 4-(4-Nitrobenzoyl)-4-(2-cyanoethyl)heptanedinitrile |
| Bromo (-Br) | Br₂, FeBr₃ | 4-(4-Bromobenzoyl)-4-(2-cyanoethyl)heptanedinitrile |
| Chloro (-Cl) | Cl₂, AlCl₃ | 4-(4-Chlorobenzoyl)-4-(2-cyanoethyl)heptanedinitrile |
| Methyl (-CH₃) | CH₃Cl, AlCl₃ (Friedel-Crafts Alkylation) | 4-(4-Methylbenzoyl)-4-(2-cyanoethyl)heptanedinitrile |
| Methoxy (-OCH₃) | (Requires multi-step synthesis) | 4-(4-Methoxybenzoyl)-4-(2-cyanoethyl)heptanedinitrile |
Introduction of Diverse Chemical Entities at the Heptane Backbone
The heptanedinitrile (B1346978) backbone consists of saturated aliphatic chains (the cyanoethyl groups). These C-H bonds are generally less reactive than the existing functional groups. However, derivatization could potentially be achieved through strategies such as free-radical halogenation, which would introduce a handle for subsequent nucleophilic substitution, although this method often suffers from a lack of selectivity. The quaternary carbon atom at the 4-position is fully substituted and sterically hindered, precluding reactions at this site.
Transformations of Nitrile Groups to Other Functionalities (e.g., Carboxylic Acids, Amides, Amines)
The three peripheral nitrile groups are prime targets for derivatization, allowing for their conversion into a variety of other important functional groups. This flexibility is key to the compound's utility as a synthetic intermediate.
Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of nitriles proceeds through an amide intermediate. libretexts.orgchemistrysteps.com While it can be challenging to stop the reaction at the amide stage under harsh conditions, milder conditions can sometimes favor the isolation of the amide. chemistrysteps.com Complete hydrolysis under heated acidic or basic conditions will convert all three nitrile groups into carboxylic acids. libretexts.orgchemistrysteps.com
Table 2: Hydrolysis Products of this compound
| Target Functional Group | Reagents and Conditions | Product Name |
| Amide | H₂O, H⁺ or OH⁻ (controlled/mild conditions) | 4-Benzoyl-4-(2-carbamoylethyl)heptanediamide |
| Carboxylic Acid | H₂O, H⁺ or OH⁻ (heat) | 4-Benzoyl-4-(2-carboxyethyl)heptanedioic acid |
Reduction to Amines: The nitrile groups can be readily reduced to primary amines using powerful reducing agents. libretexts.org This reaction converts the three cyanoethyl arms into aminopropyl arms, fundamentally changing the chemical nature of the molecule from a nitrile to a polyamine.
Table 3: Reduction Product of this compound
| Target Functional Group | Reagents and Conditions | Product Name |
| Primary Amine | 1. LiAlH₄ (Lithium aluminum hydride) 2. H₂O (workup) | 4-Benzoyl-4-(3-aminopropyl)heptane-1,7-diamine |
Applications of 4 Benzoyl 4 2 Cyanoethyl Heptanedinitrile in Advanced Organic Synthesis
Role as an Intermediate in the Construction of Complex Organic Architectures
4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile serves as a versatile intermediate in the synthesis of intricate organic molecules, particularly nitrogen-containing heterocycles which are core components of many pharmaceuticals and biologically active compounds. clockss.orgfrontiersin.orgnih.gov The three nitrile groups and the benzoyl moiety provide multiple points for synthetic modification.
The presence of multiple nitrile functionalities within the same molecule opens pathways to complex heterocyclic systems through intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, or through participation in multi-step condensation reactions. For instance, polynitrile compounds are well-established precursors for the synthesis of substituted pyridine (B92270) rings. researchgate.netorganic-chemistry.org Drawing parallels from the known reactivity of related dinitriles and benzoylacetonitrile, it is plausible that this compound could be employed in the synthesis of highly substituted pyridines and other nitrogen heterocycles. researchgate.netbaranlab.org
Table 1: Potential Heterocyclic Scaffolds from this compound
| Precursor Functional Groups Utilized | Reaction Type (Hypothetical) | Resulting Heterocyclic Core | Potential Significance |
|---|---|---|---|
| Two Nitrile Groups | Intramolecular Cyclization (e.g., Thorpe-Ziegler) | Substituted Pyridine | Core of various bioactive molecules |
| Benzoyl Group + Nitrile Group | Condensation with Amines | Dihydropyridine Derivatives | Calcium channel blockers, etc. |
| All three Nitrile Groups | Hydrolysis & Cyclization | Polycyclic Lactams | Novel polyamide structures |
Detailed research has demonstrated that nitrile groups can be synthetically transformed into a variety of other functional groups, including amines (via reduction) and carboxylic acids (via hydrolysis), further expanding the utility of this compound as a starting point for complex architectures. researchgate.net This versatility allows chemists to design synthetic routes that build molecular complexity in a controlled, stepwise manner, leveraging the heptanedinitrile (B1346978) core as a central scaffold. mdpi.comnih.gov
Utilization as a Synthetic Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgpreprints.orgresearchgate.net While the direct application of this compound in well-known MCRs is not extensively documented in scientific literature, its structure contains a functional group that could potentially participate in such reactions.
The benzoyl group features a ketone, which is a key component in several prominent MCRs, including:
The Ugi Reaction: Typically involves a ketone, an amine, a carboxylic acid, and an isocyanide. frontiersin.org
The Passerini Reaction: Involves a ketone, a carboxylic acid, and an isocyanide. frontiersin.org
The Biginelli Reaction: A condensation reaction between a β-ketoester, an aldehyde (or ketone), and urea.
Theoretically, the ketone within this compound could serve as the carbonyl component. However, the significant steric hindrance around the quaternary carbon to which the benzoyl group is attached might impede its reactivity in these concerted reaction pathways. The nitrile groups are not typical participants in the most common isocyanide-based MCRs, although specialized MCRs involving nitriles have been developed for the synthesis of specific heterocyclic systems. nih.gov Further research would be needed to explore the viability of this compound in MCRs, potentially requiring tailored reaction conditions or catalysts to overcome steric challenges.
Development of Novel Chemical Scaffolds Based on the Heptanedinitrile Core (e.g., for coordination chemistry ligands)
The heptanedinitrile core of this compound presents an intriguing scaffold for the design of novel ligands for coordination chemistry. Polynitrile anions are recognized for their versatility as ligands, capable of coordinating with metal ions in various ways to form complex molecular architectures, including multi-dimensional coordination polymers. researchgate.netresearchgate.netmdpi.com
The three nitrile groups of the heptanedinitrile core can act as Lewis bases, donating their lone pair of electrons to a metal center. youtube.com This allows the molecule to function as a multidentate ligand, potentially bridging multiple metal centers to create extended networks known as coordination polymers or metal-organic frameworks (MOFs). wikipedia.org
Table 2: Potential Coordination Modes of the Heptanedinitrile Scaffold
| Coordination Feature | Description | Potential Application |
|---|---|---|
| Multidentate Ligation | The three nitrile groups can coordinate to one or more metal centers. | Formation of stable chelate rings or bridging between metal ions. |
| Bridging Ligand | The flexible cyanoethyl arms allow the nitrile groups to span distances between metal ions. | Construction of 1D, 2D, or 3D coordination polymers. youtube.com |
| Functional Scaffold | The benzoyl group can be further functionalized to tune electronic or steric properties. | Modulating the magnetic or catalytic properties of the resulting metal complex. |
The ability of polynitrile ligands to facilitate the construction of coordination polymers with interesting magnetic or material properties is an active area of research. researchgate.net By using the this compound core, chemists can design ligands with a specific three-dimensional geometry, influencing the topology and properties of the resulting coordination polymer. The flexibility of the cyanoethyl chains combined with the rigidity of the central quaternary carbon could lead to novel network structures not accessible with more conventional rigid ligands. researchgate.netrsc.org
Non-Biological Materials Science Applications
The chemical structure of this compound makes it a candidate for applications in materials science, particularly in the development of specialized polymers. The process of cyanoethylation—the addition of an acrylonitrile (B1666552) unit to a molecule—is a known method for modifying materials to enhance their properties. ontosight.aiwikipedia.org This compound can be viewed as a pre-functionalized, cyanoethylated building block.
Nitrile-containing polymers, such as polyacrylonitrile, are valued for their unique properties, including high thermal stability, chemical resistance, and specific dielectric characteristics. researchgate.net this compound could potentially be used as a monomer or a cross-linking agent in polymerization reactions. The nitrile groups can undergo polymerization or be chemically modified post-polymerization to alter the material's properties. msu.edu
Table 3: Potential Materials Science Applications
| Application Area | Relevant Structural Feature | Potential Benefit |
|---|---|---|
| Specialty Polymers | Three nitrile groups | Can act as a monomer for creating polymers with high nitrile density, potentially leading to materials with high thermal stability and specific dielectric properties. researchgate.netrsc.org |
| Adhesives & Coatings | Cyanoethyl groups | Cyanoethylation is known to improve the adhesive properties and durability of polymers. ontosight.ai |
| Functional Materials | Benzoyl group | Provides a site for attaching other functional molecules, allowing for the creation of materials with tailored optical or electronic properties. |
The incorporation of such a bulky, multi-functional monomer into a polymer backbone would likely lead to materials with distinct physical properties compared to simple linear polymers. The rigid core could enhance thermal stability, while the polar nitrile groups would influence solubility, chemical resistance, and dielectric constant, making such materials potentially useful in electronics or advanced coatings.
Theoretical and Computational Investigations of 4 Benzoyl 4 2 Cyanoethyl Heptanedinitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile, methods like Density Functional Theory (DFT) would be highly suitable for investigating its electronic structure. A typical study would involve geometry optimization to find the lowest energy structure of the molecule.
Subsequent calculations could then be performed to elucidate various electronic properties. For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity and kinetic stability.
Furthermore, the calculation of a molecular electrostatic potential (MEP) map would visualize the electron density distribution and identify electrophilic and nucleophilic sites, which is critical for predicting how the molecule might interact with other reagents. While specific data for this compound is not available, a hypothetical table of such calculated properties is presented below to illustrate the expected outcomes of such a study.
Hypothetical Quantum Chemical Properties of this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates potential sites for electrophilic attack. |
| LUMO Energy | -1.5 eV | Indicates potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability. |
Molecular Modeling and Conformational Analysis
The flexibility of the cyanoethyl groups and the rotation around the bond connecting the benzoyl group to the quaternary carbon suggest that this compound can adopt multiple conformations. Molecular modeling techniques are essential for exploring the conformational landscape of this molecule to identify the most stable arrangements.
A systematic conformational search, often employing molecular mechanics force fields, would be the first step. This process generates a wide range of possible three-dimensional structures. The geometries of the most promising low-energy conformers would then be further optimized using more accurate quantum chemical methods, such as DFT.
Hypothetical Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | C-C-C=O: 178 |
| 2 | 1.25 | C-C-C=O: -65 |
Reaction Mechanism Predictions and Energy Landscape Studies relevant to its synthesis
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. The synthesis of this compound, which could potentially be formed through a Michael addition of acrylonitrile (B1666552) to a precursor, can be studied theoretically.
By modeling the reaction pathway, researchers can identify the transition states and intermediates involved. The calculation of the activation energies for each step allows for the determination of the rate-determining step of the reaction. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.
An energy landscape, or potential energy surface, for the synthesis reaction would provide a comprehensive overview of the reaction mechanism. This would map out the energies of reactants, intermediates, transition states, and products. Such a study would elucidate the feasibility of the proposed synthetic route and could even suggest alternative, more efficient pathways. A hypothetical energy profile for a key step in the synthesis is described in the table below.
Hypothetical Energy Profile for a Synthetic Step of this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Energy barrier for the first step |
| Intermediate | -5.8 | A stable species formed during the reaction |
| Transition State 2 | +12.5 | Energy barrier for the second step |
Future Directions and Emerging Research Avenues for 4 Benzoyl 4 2 Cyanoethyl Heptanedinitrile
Exploration of Novel and Sustainable Synthetic Pathways
The current synthesis of 4-benzoyl-4-(2-cyanoethyl)heptanedinitrile involves a multi-step process that could be optimized for greater efficiency and sustainability. Future research is poised to move beyond conventional methods, focusing on greener and more atom-economical approaches.
Key research avenues include:
One-Pot Synthesis: Developing a one-pot reaction where starting materials are converted to the final product in a single reactor would streamline the process, reduce waste from intermediate purification steps, and potentially lower energy consumption. organic-chemistry.orgresearchgate.net
Cyanide-Free Routes: A significant goal is the development of synthetic pathways that avoid the use of highly toxic cyanide reagents. numberanalytics.com Research into cyanide-free methods, such as those using p-tosylmethyl isocyanide (TosMIC) in van Leusen reactions or other nitrile-forming strategies, could offer safer alternatives. rsc.org
Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reproducibility, and allow for easier scalability. rsc.org Flow chemistry offers precise control over reaction parameters like temperature and time, which can lead to higher yields and purity. rsc.org
Alternative Feedstocks: Investigating the use of renewable or more readily available starting materials could significantly improve the sustainability profile of the synthesis.
Table 1: Comparison of Current and Potential Future Synthetic Approaches
| Feature | Current Synthetic Method | Future Sustainable Pathways |
| Approach | Multi-step batch process | One-pot synthesis, Continuous flow chemistry organic-chemistry.orgrsc.org |
| Key Reagents | Traditional cyanoethylation reagents | Cyanide-free nitrile sources, renewable feedstocks rsc.org |
| Efficiency | Requires intermediate isolation | High atom economy, reduced waste organic-chemistry.org |
| Safety | May involve hazardous reagents | Improved safety profile, minimized toxic waste rsc.org |
Development of Advanced and Green Catalytic Systems
The cyanoethylation reaction, central to the synthesis of this compound, traditionally relies on strong alkaline catalysts in homogeneous systems. google.comwikipedia.org This presents challenges related to catalyst separation and potential side reactions. Future research will likely focus on creating more sophisticated and environmentally benign catalytic systems.
Promising areas for development are:
Heterogeneous Catalysts: The design of solid catalysts, such as functionalized resins or metal oxides, would simplify product purification through easy filtration and allow for catalyst recycling, aligning with green chemistry principles. mdpi.com Cross-linked polyquaternary ammonium (B1175870) hydroxide (B78521) resins have already been explored for cyanoethylation and represent a promising direction. google.com
Biocatalysis: The use of enzymes as catalysts could offer high selectivity and operate under mild reaction conditions (e.g., neutral pH, room temperature), significantly reducing the environmental impact. numberanalytics.com
Photocatalysis: Exploring light-driven catalytic reactions could provide energy-efficient pathways for key synthetic steps. This emerging field in sustainable chemistry could unlock novel reaction mechanisms for nitrile synthesis. youtube.com
Novel Solvent Systems: The use of green solvents like ionic liquids or deep eutectic solvents could enhance reaction rates and facilitate catalyst recycling. mdpi.com
Broadening Synthetic Applications Beyond Current Scope
Currently, this compound is primarily utilized as an intermediate or building block in the synthesis of other organic compounds, including polymers and potential pharmaceuticals. ontosight.ai The versatile reactivity of its multiple functional groups—three nitriles and a ketone—opens the door to a much wider range of applications.
Future synthetic explorations could target:
Polymer Science: The trifunctional nature of the molecule makes it an excellent candidate as a cross-linking agent or a monomer for creating complex, three-dimensional polymer networks with unique thermal and mechanical properties. numberanalytics.com
Medicinal Chemistry: The nitrile group is a key functional group in many pharmaceuticals, where it can act as a bioisostere for other groups or participate in crucial binding interactions with biological targets. researchgate.net The compound's scaffold could be chemically modified—for example, by reducing the nitrile groups to amines or hydrolyzing them to carboxylic acids—to generate libraries of novel compounds for drug discovery. ontosight.airesearchgate.netebsco.com
Materials Science: The high nitrogen content and polar nature of the molecule suggest potential applications in the development of functional materials, such as electrolytes for energy storage devices or precursors for nitrogen-rich carbons. numberanalytics.com
Supramolecular Chemistry: The molecule's specific geometry and multiple polar functional groups could be exploited for designing host-guest complexes or self-assembling molecular structures.
Table 2: Potential Derivative Compounds and Applications
| Functional Group Transformation | Resulting Compound Class | Potential Application Area |
| Reduction of Nitrile Groups | Polyamines | Chelating agents, Epoxy curing agents |
| Hydrolysis of Nitrile Groups | Polycarboxylic Acids | Building blocks for polyesters, Metal-organic frameworks |
| Cyclization Reactions | Heterocyclic Compounds | Pharmaceuticals, Agrochemicals researchgate.net |
| Polymerization Monomer | Cross-linked Polymers | High-performance plastics, Resins numberanalytics.com |
Interdisciplinary Research Opportunities in Chemical Sciences
The full potential of this compound can be best realized through collaborative efforts that bridge different scientific disciplines. Its unique structure is a platform for innovation at the intersection of organic synthesis, materials science, and chemical biology.
Key interdisciplinary opportunities include:
Organic Synthesis & Materials Science: Synthetic chemists can design and produce novel derivatives which material scientists can then use to fabricate and test new polymers and functional materials with tailored properties.
Medicinal Chemistry & Chemical Biology: The compound can serve as a starting point for developing new molecular probes to study biological systems or as a scaffold for creating new therapeutic agents. chemscene.com Collaboration with biologists would be essential to test the efficacy and mechanism of action of these new molecules.
Computational & Experimental Chemistry: Computational modeling can predict the properties of new polymers or the binding affinity of derivative molecules to protein targets, guiding experimental chemists to synthesize the most promising candidates. This synergy can accelerate the discovery and development process.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical intermediate into a valuable platform for innovation across the chemical sciences.
Q & A
Q. What are the established synthetic routes for 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile, and what optimization strategies are recommended for improving yield?
- Methodological Answer : Synthetic routes typically involve multi-step nucleophilic additions or condensation reactions. For example:
- Step 1 : React a heptanedinitrile precursor with benzoyl chloride under anhydrous conditions using triethylamine as a base to introduce the benzoyl group.
- Step 2 : Introduce the 2-cyanoethyl group via Michael addition using acrylonitrile in the presence of a catalytic base (e.g., KOtBu).
Optimization strategies include: - Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, stoichiometry) impacting yield .
- Flow Chemistry : Employ continuous-flow reactors to enhance reaction control and scalability .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
| Technique | Key Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.5–3.0 ppm (m, –CH₂–CN), δ 7.4–8.1 ppm (m, benzoyl aromatic protons) | Confirms substitution patterns . |
| IR | ~2240 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O stretch) | Validates nitrile and benzoyl groups . |
| HRMS | [M+H]⁺ calculated for C₁₇H₁₇N₃O: 279.34 | Ensures molecular formula accuracy . |
Q. What are the critical parameters for chromatographic purification of this compound, and how can common impurities be identified?
- Methodological Answer :
- Column Selection : Use reverse-phase C18 columns for polar impurities or normal-phase silica for non-polar byproducts.
- Eluent Optimization : Adjust acetonitrile/water ratios (reverse-phase) or ethyl acetate/hexane gradients (normal-phase) to resolve overlapping peaks.
- Impurity Profiling : Compare LC-MS retention times and fragmentation patterns with synthetic intermediates (e.g., unreacted heptanedinitrile or mono-substituted derivatives) .
Advanced Research Questions
Q. How do steric and electronic effects of the benzoyl and cyanoethyl substituents influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Steric Effects : The benzoyl group creates steric hindrance, slowing nucleophilic attack at the central carbon. Quantify using kinetic studies (e.g., monitor reaction rates with bulky vs. small nucleophiles).
- Electronic Effects : The electron-withdrawing cyanoethyl group polarizes the dinitrile moiety, enhancing electrophilicity. Confirm via Hammett plots comparing substituent effects on reaction rates .
- Comparative Studies : Synthesize analogs (e.g., 4-acetyl derivatives) to isolate electronic contributions .
Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental UV-Vis spectra for validation .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and aggregation behavior.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .
Q. What strategies can resolve contradictions in reported reaction outcomes for heptanedinitrile derivatives under varying catalytic conditions?
- Methodological Answer :
- Systematic Replication : Reproduce conflicting studies while controlling variables (e.g., moisture levels, catalyst purity).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and identify divergent pathways.
- Meta-Analysis : Compile kinetic data from literature to construct a reactivity database, identifying outliers for further investigation .
Data Contradiction Analysis
Q. How can researchers address discrepancies in the reported stability of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Controlled Stability Studies : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via HPLC.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in nitrile groups) to trace hydrolysis pathways.
- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-benzenesulfonyl analogs) to isolate functional group effects .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
